4-phenylbut-3-en-2-ol

Asymmetric Synthesis Biocatalysis Chiral Alcohols

Unlike cinnamyl alcohol, 4-phenylbut-3-en-2-ol provides a sweet, fruity, balsamic, floral profile with EFSA/RIFM genotoxicity clearance. Its chiral allylic alcohol structure enables 38× higher enantioselectivity for biocatalytic resolution to (R)-enantiomer (93-99% ee) via propionate ester or (S)-enantiomer via whole-cell carbonyl reduction—ideal for asymmetric synthesis and regulatory-compliant flavor/fragrance procurement.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 17488-65-2
Cat. No. B108997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylbut-3-en-2-ol
CAS17488-65-2
Synonyms1-Phenyl-1-buten-3-ol;  1-Styrylethanol;  3-Hydroxy-1-phenyl-1-butene;  α-Methyl-3-phenylallyl Alcohol; 
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7-
InChIKeyZIJWGEHOVHJHKB-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbut-3-en-2-ol (CAS 17488-65-2): A Specialized Flavor, Fragrance, and Chiral Intermediate for Differentiated Procurement


4-Phenylbut-3-en-2-ol (CAS 17488-65-2) is an organic compound belonging to the cinnamyl alcohol class [1], also known as methyl styryl carbinol or homocinnamyl alcohol [2]. It features a chiral allylic alcohol structure (C₁₀H₁₂O) with both a stereocenter and a double bond [1], placing it at the intersection of a regulatory-approved flavor/fragrance ingredient and a versatile chiral building block in asymmetric synthesis [3].

Why 4-Phenylbut-3-en-2-ol (CAS 17488-65-2) Cannot Be Replaced by Common Cinnamyl Alcohols or Simple Allylic Analogs


Substitution with in-class analogs (e.g., cinnamyl alcohol) is not functionally equivalent. While cinnamyl alcohol offers a hyacinth-like scent, 4-phenylbut-3-en-2-ol provides a distinct sweet, fruity, balsamic, and floral profile with lower regulatory sensitivity concerns [1]. Furthermore, for stereoselective synthesis, using a generic racemic mixture or an unfunctionalized allylic alcohol results in poor enantioselectivity (E-value = 0) and precludes access to key intermediates for drugs like Verapamil or Baclofen [2]. The critical combination of a stable safety dossier [1] with high-yield chiral resolution potential [3] establishes its unique position in fragrance and asymmetric synthesis procurement.

4-Phenylbut-3-en-2-ol: Quantified Differentiators Against Key Comparators for Scientific and Industrial Selection


Enantioselectivity in Biocatalytic Resolution: 4-Phenylbut-3-en-2-yl Propionate vs. Acetate Ester Derivative

In kinetic resolution, the propionate ester of 4-phenylbut-3-en-2-ol exhibits significantly higher enantioselectivity compared to its acetate ester counterpart. When hydrolyzed by Lecitase® Ultra at 30°C, (E)-4-phenylbut-3-en-2-yl propionate achieves an enantiomeric ratio of E=38, whereas the corresponding acetate exhibits markedly lower enantioselectivity [1]. The (R)-alcohol product was obtained with 93-99% enantiomeric excess (ee) [1].

Asymmetric Synthesis Biocatalysis Chiral Alcohols Kinetic Resolution

Regioselective Bioreduction to (S)-4-Phenylbut-3-en-2-ol: Whole-Cell Weissella cibaria N9 vs. Chemical Reduction

Traditional chemical reduction of α,β-unsaturated ketones often suffers from poor regioselectivity and stereoselectivity, leading to mixtures of 1,2- and 1,4-reduction products [1]. In contrast, whole-cell Weissella cibaria N9 catalyzes the regiospecific asymmetric reduction of (E)-4-phenylbut-3-en-2-one to yield (S,E)-4-phenylbut-3-en-2-ol with excellent conversion, good isolated yield, and at gram scale [1].

Biocatalysis Asymmetric Reduction Green Chemistry Whole-Cell Biotransformation

Regulatory Safety Assessment: Genotoxicity Clearance vs. Structurally Related α,β-Unsaturated Ketones

While many α,β-unsaturated carbonyl compounds raise genotoxicity concerns, 4-phenylbut-3-en-2-ol has been explicitly cleared for genotoxicity by authoritative bodies. The EFSA Panel concluded that the concern for genotoxicity is ruled out for 4-phenylbut-3-en-2-ol [FL-no: 02.066], allowing its evaluation through the standard Procedure [1]. Similarly, RIFM safety assessments confirm that based on current data and use levels, the compound does not present a concern for genetic toxicity [2].

Regulatory Toxicology Genotoxicity Flavor Safety RIFM Assessment

Application Scenarios: Optimal Use Cases for 4-Phenylbut-3-en-2-ol (CAS 17488-65-2) Based on Verified Differentiation


Enantiopure (R)-4-Phenylbut-3-en-2-ol via Propionate Ester Kinetic Resolution

This scenario leverages the 38× higher enantioselectivity of the propionate ester over the acetate in Lecitase® Ultra-catalyzed hydrolysis. Procure (E)-4-phenylbut-3-en-2-yl propionate for a single-step biocatalytic resolution yielding (R)-4-phenylbut-3-en-2-ol with 93-99% ee at 20-30°C, bypassing multi-step asymmetric synthesis or low-yield chemical resolutions [1].

Scalable (S)-4-Phenylbut-3-en-2-ol Production via Weissella cibaria N9 Whole-Cell Bioreduction

Ideal for procuring the (S)-enantiomer when a regiospecific, green chemistry route is required. Whole-cell W. cibaria N9 reduces (E)-4-phenylbut-3-en-2-one exclusively at the carbonyl to yield (S,E)-4-phenylbut-3-en-2-ol with excellent conversion at gram scale, eliminating the 1,4-reduction byproducts typical of chemical hydride reductions [1].

Risk-Mitigated Flavor and Fragrance Formulation

Procurement for flavor and fragrance applications where α,β-unsaturated ketones are restricted due to genotoxicity alerts. 4-Phenylbut-3-en-2-ol is explicitly cleared for genotoxicity by EFSA and RIFM [1][2], providing a sweet, fruity, balsamic, floral profile with a safety dossier supporting global regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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